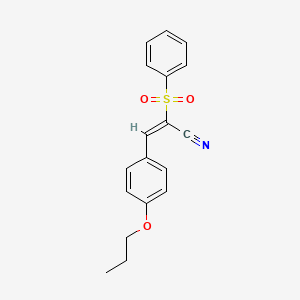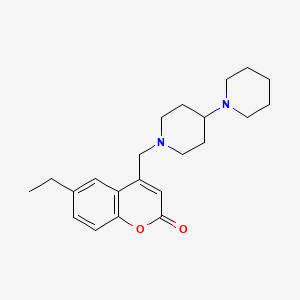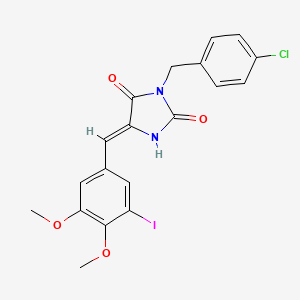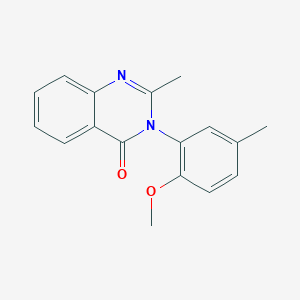
N,N-diethyl-4-(4-methylphenyl)-6-phenyl-2-pyrimidinamine
Vue d'ensemble
Description
N,N-diethyl-4-(4-methylphenyl)-6-phenyl-2-pyrimidinamine, also known as DMP 785, is a compound that has gained significant attention in the scientific community due to its potential use as a research tool. This compound belongs to the class of pyrimidine derivatives and has been shown to have promising effects in various fields of research.
Mécanisme D'action
The mechanism of action of N,N-diethyl-4-(4-methylphenyl)-6-phenyl-2-pyrimidinamine 785 involves its binding to nicotinic acetylcholine receptors in the brain. This binding results in the activation of these receptors, leading to the release of neurotransmitters such as dopamine and serotonin. In cancer cells, N,N-diethyl-4-(4-methylphenyl)-6-phenyl-2-pyrimidinamine 785 inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
N,N-diethyl-4-(4-methylphenyl)-6-phenyl-2-pyrimidinamine 785 has been shown to have various biochemical and physiological effects. In the brain, N,N-diethyl-4-(4-methylphenyl)-6-phenyl-2-pyrimidinamine 785 has been shown to enhance cognitive function and improve memory. In cancer cells, N,N-diethyl-4-(4-methylphenyl)-6-phenyl-2-pyrimidinamine 785 inhibits cell growth and induces cell death. N,N-diethyl-4-(4-methylphenyl)-6-phenyl-2-pyrimidinamine 785 has also been shown to have anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N,N-diethyl-4-(4-methylphenyl)-6-phenyl-2-pyrimidinamine 785 in lab experiments is its specificity for nicotinic acetylcholine receptors. This allows for precise imaging and study of these receptors in the brain. However, one limitation of using N,N-diethyl-4-(4-methylphenyl)-6-phenyl-2-pyrimidinamine 785 is its potential toxicity, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the use of N,N-diethyl-4-(4-methylphenyl)-6-phenyl-2-pyrimidinamine 785 in scientific research. One potential direction is the development of new drugs based on the structure of N,N-diethyl-4-(4-methylphenyl)-6-phenyl-2-pyrimidinamine 785 for the treatment of various diseases. Another direction is the study of the effects of N,N-diethyl-4-(4-methylphenyl)-6-phenyl-2-pyrimidinamine 785 on other neurotransmitter systems in the brain. Additionally, further research is needed to determine the long-term effects and potential toxicity of N,N-diethyl-4-(4-methylphenyl)-6-phenyl-2-pyrimidinamine 785.
Applications De Recherche Scientifique
N,N-diethyl-4-(4-methylphenyl)-6-phenyl-2-pyrimidinamine 785 has been used in various scientific research applications, including neuroscience, cancer research, and drug discovery. In neuroscience, N,N-diethyl-4-(4-methylphenyl)-6-phenyl-2-pyrimidinamine 785 has been used as a ligand for imaging studies of nicotinic acetylcholine receptors in the brain. In cancer research, N,N-diethyl-4-(4-methylphenyl)-6-phenyl-2-pyrimidinamine 785 has been shown to have potential as an anticancer agent, as it inhibits the growth of cancer cells. In drug discovery, N,N-diethyl-4-(4-methylphenyl)-6-phenyl-2-pyrimidinamine 785 has been used as a lead compound for the development of new drugs.
Propriétés
IUPAC Name |
N,N-diethyl-4-(4-methylphenyl)-6-phenylpyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3/c1-4-24(5-2)21-22-19(17-9-7-6-8-10-17)15-20(23-21)18-13-11-16(3)12-14-18/h6-15H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBEIQHRIGAUVGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC(=CC(=N1)C2=CC=C(C=C2)C)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-diethyl-4-(4-methylphenyl)-6-phenylpyrimidin-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(4-bromo-2-chlorophenyl)-2-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)acetamide](/img/structure/B4751250.png)

![7-(difluoromethyl)-5-methyl-3-[(4-phenyl-1-piperazinyl)carbonyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B4751272.png)

![3-[2-(3,5-dimethyl-1-piperidinyl)-2-oxoethyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4751290.png)
![N-{3-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-5-(3-methoxyphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B4751295.png)
![2-methyl-N-[4-(propionylamino)phenyl]benzamide](/img/structure/B4751311.png)
![N-[1-methyl-5-(1-piperidinylcarbonyl)-1H-pyrazol-4-yl]-4,5,6,7-tetrahydro-1,2-benzisoxazole-3-carboxamide](/img/structure/B4751312.png)
![4-methoxy-3-(4-morpholinylsulfonyl)-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B4751316.png)
![ethyl 2-{[(benzoylamino)carbonothioyl]amino}-4-(4-biphenylyl)-3-thiophenecarboxylate](/img/structure/B4751320.png)
![5-[(5-hydroxy-3-pyridinyl)methyl]-2-methylbenzenesulfonic acid](/img/structure/B4751337.png)
![ethyl 2-[(4-methoxyphenyl)amino]-4-methyl-5-pyrimidinecarboxylate](/img/structure/B4751340.png)
